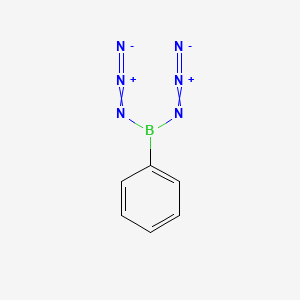

Phenyldiazidoborane

Description

Historical Context of Boron Azide (B81097) Chemistry

The field of boron azide chemistry began with the synthesis of the parent inorganic compound, boron triazide (B(N₃)₃), also known as triazidoborane. wikipedia.org First described in 1954 by Egon Wiberg and Horst Michaud, boron triazide was identified as a colorless, crystalline solid that is highly unstable and prone to explosive decomposition above -35 °C. wikipedia.org Its synthesis was initially achieved by reacting diborane (B8814927) with hydrazoic acid or by reacting boron trihalides with silver azide. wikipedia.org These early studies established the energetic nature of the B-N₃ bond and the potential of these compounds as high-energy materials.

Over the following decades, research expanded to include organosubstituted and more complex boron azides. A significant development was the synthesis and characterization of compounds like 9-azido-9-borafluorene, which was found to exist as a stable cyclic trimer in the solid state. acs.org The exploration of azido (B1232118) boranes with the general formula R₃₋ₙB(N₃)ₙ confirmed their utility not only as energetic materials but also as versatile synthetic intermediates. nih.gov More recently, research has focused on stabilizing the azido borane (B79455) moiety within more complex frameworks, such as the synthesis of a three-dimensional inorganic analogue of 9,10-diazido-9,10-dihydrodiboraantracene, which exhibits remarkable thermal stability. nih.gov The synthesis of diborane(4) (B1213185) diazides further broadened the scope of this chemical class. researchgate.net This historical progression has laid the groundwork for investigating more specialized derivatives like phenyldiazidoborane.

Significance of Organoboranes and Azido Boranes as Synthetic Precursors

Organoboranes and azido boranes are two pivotal classes of compounds that serve as versatile precursors in chemical synthesis. Their distinct reactivity profiles have made them indispensable tools for constructing complex molecular architectures.

Organoboranes have been a cornerstone of organic synthesis for over six decades. acs.org Their utility was broadly recognized following the development of the hydroboration reaction, which allows for the anti-Markovnikov addition of a B-H bond across an alkene. wikipedia.org This reaction provides access to a vast array of organoboranes that can be transformed into numerous functional groups, including alcohols, carbonyl compounds, alkenes, and halides. wikipedia.org A key feature of these transformations is the complete retention of stereochemistry, enabling the synthesis of optically pure compounds. ias.ac.in Beyond their role as synthetic intermediates, organoboranes are widely used as Lewis acids and are central to cornerstone reactions like the Suzuki-Miyaura coupling, a Nobel Prize-winning method for forming carbon-carbon bonds. acs.orgwikipedia.org Their ability to participate in free-radical processes further expands their synthetic utility. rsc.org

Azido Boranes are valued both as energetic materials and as synthetic precursors. nih.gov Their reactivity is largely dominated by the azide group. nih.gov They readily participate in [3+2] cycloaddition reactions (a form of "click" chemistry), Staudinger reactions with phosphines, and can serve as sources of nitrenes upon elimination of dinitrogen (N₂). nih.govnih.gov The incorporation of an azide group onto a boron center allows for the synthesis of various nitrogen-containing heterocycles, including those incorporating boron into the ring structure. nih.govect-journal.kz Recent developments include copper-catalyzed B-H bond insertion reactions involving azide-ynamides, further demonstrating their value in constructing novel organoboron compounds. rsc.org

The combination of an aryl group (phenyl) and two azide groups on a single boron atom in this compound merges the chemical potential of both organoboranes and azido boranes, creating a molecule with unique reactivity, particularly under photochemical conditions.

Scope of Research on this compound and Related Species

Research on this compound (PhB(N₃)₂) has been highly focused on its photochemical properties and its application as a clean and efficient source of phenylborylene (PhB), a highly reactive intermediate. acs.orgnih.govresearchgate.net Theoretical and experimental studies have provided a detailed understanding of the transformation.

Photochemical decomposition of this compound, typically induced by UV irradiation, results in the extrusion of dinitrogen to generate phenylborylene. acs.orgnih.gov Computational studies using methods such as CASSCF and CASPT2 have shown that this process is both thermodynamically favorable and kinetically feasible. rsc.orgresearcher.liferesearchgate.net The reaction proceeds through the stepwise elimination of three molecules of N₂ and involves rearrangements in the azido groups. researcher.life A significant side product in this photochemical reaction is N-phenylnitrenoiminoborane (PhNBN), formed via a phenyl group rearrangement. acs.orgnih.govrsc.org

The primary product, phenylborylene (PhB) , is an electrophilic borylene that has been trapped and studied under cryogenic matrix isolation conditions. acs.orgnih.govrsc.org Spectroscopic techniques have been crucial in characterizing this transient species.

Interactive Data Table: Spectroscopic and Photochemical Data of this compound and Phenylborylene

| Compound/Species | Property | Value/Observation | Reference(s) |

| This compound | Photochemical Reaction | PhB(N₃)₂ → PhB + 3N₂ | researcher.life |

| Photochemical Side Product | N-phenylnitrenoiminoborane (PhNBN) | acs.orgrsc.org | |

| Energy Barrier (Highest) | 0.36 eV | researcher.liferesearchgate.net | |

| Excitation Wavelength | 254 nm | researcher.liferesearchgate.net | |

| Phenylborylene (PhB) | Spectroscopic Band (S₀ → S₂) | 375 nm | acs.orgnih.gov |

| Spectroscopic Band (S₀ → S₁) | 518 nm (tentative, very weak) | acs.orgnih.gov | |

| Reactivity with N₂ | Reversible reaction to form PhBNN | acs.orgnih.gov | |

| Reactivity with CO | Irreversible reaction to form PhBCO | acs.orgnih.gov |

The research into phenylborylene has demonstrated its high reactivity. For instance, it reacts with dinitrogen reversibly and with carbon monoxide irreversibly under photochemical conditions. acs.orgnih.gov The resulting products, PhBNN and PhBCO, are notable as the first examples of boron analogues of diazoalkanes and ketenes, respectively. acs.orgnih.gov Theoretical studies have also shown that the reactions of phenylborylene with small molecules like ethyne (B1235809) and ethene are strongly exothermic with low activation barriers, highlighting its potential as a reactive building block in synthesis. rsc.org

Properties

CAS No. |

168281-51-4 |

|---|---|

Molecular Formula |

C6H5BN6 |

Molecular Weight |

171.96 g/mol |

IUPAC Name |

diazido(phenyl)borane |

InChI |

InChI=1S/C6H5BN6/c8-12-10-7(11-13-9)6-4-2-1-3-5-6/h1-5H |

InChI Key |

WZEMKQUMKJMZTN-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=CC=C1)(N=[N+]=[N-])N=[N+]=[N-] |

Origin of Product |

United States |

Synthesis and Methodological Advances for Phenyldiazidoborane

Precursor Chemistry and Synthetic Routes to Aryl Azido (B1232118) Boranes

The synthesis of aryl azido boranes relies on the reaction between a suitable boron-containing precursor and an azide (B81097) source. The most common precursors are arylboron halides, particularly dichloroboranes and diborane(4) (B1213185) compounds, due to the reactivity of the boron-halogen bond. The azide functionality is typically introduced using reagents like trimethylsilyl (B98337) azide (TMSN₃) or sodium azide (NaN₃).

A prevalent synthetic strategy involves the salt metathesis reaction between an aryl-substituted dihaloborane and an azide salt. For instance, the treatment of 1,2-dichloro-1,2-bis(dimethylamino)diborane(4) with trimethylsilyl azide cleanly yields the corresponding diazido-diborane(4) derivative. nih.gov This substitution reaction is a foundational method for accessing this class of compounds. Another approach involves the insertion of nitrogen atoms into existing boron-containing rings using azide reagents. rsc.org

Furthermore, the reactivity of aminoboriranes with organic azides, such as various substituted aryl azides, has been shown to produce novel o-carboranyl boron compounds through cycloaddition, highlighting a different pathway to boron-nitrogen heterocycles containing the azide functional group. researchgate.net The choice of precursors is critical and often dictates the stability and isolability of the final azidoborane product. For example, the presence of amino substituents on the boron atom can significantly stabilize the resulting azidoborane, rendering it robust enough for isolation and further study. nih.gov

Table 1: Representative Synthetic Routes to Aryl Azido Boranes This table is interactive. Click on the headers to sort the data.

| Boron Precursor | Azide Source | Reaction Type | Product Class | Reference |

|---|---|---|---|---|

| Aryldihaloborane (e.g., ArBCl₂) | Trimethylsilyl azide (TMSN₃) | Salt Metathesis | Aryldiazidoborane | nih.gov |

| 1,2-Dichlorodiborane(4) | Trimethylsilyl azide (TMSN₃) | Salt Metathesis | 1,2-Diazidodiborane(4) | nih.gov |

| Boron-containing heterocycle | Azide reagents | Nitrogen Atom Insertion | N-Heterocyclic Borane (B79455) | rsc.org |

Specific Methodologies for Phenyldiazidoborane Preparation

The primary route for the preparation of this compound involves the reaction of a phenylboron dihalide with an azide salt. Specifically, phenyldichloroborane (C₆H₅BCl₂) serves as the key precursor. The reaction with two equivalents of an azide donor, such as trimethylsilyl azide (TMSN₃), results in the substitution of the chloro ligands with azido groups to form this compound.

This method is analogous to the synthesis of other well-documented azidoboranes and diborane(4) azides. nih.gov The resulting this compound is of significant interest not as an end product, but as a crucial intermediate. Its primary application is as a photochemical precursor to phenylborylene (C₆H₅B). x-mol.comresearchgate.net Under cryogenic matrix isolation conditions, the photochemical extrusion of dinitrogen from this compound allows for the generation and study of the highly reactive phenylborylene species. x-mol.comresearchgate.netuni-tuebingen.de Theoretical studies have further investigated this photochemical generation process. orcid.org

Table 2: Precursors for the Synthesis of this compound This table is interactive. Click on the headers to sort the data.

| Precursor Name | Chemical Formula | Role in Synthesis |

|---|---|---|

| Phenyldichloroborane | C₆H₅BCl₂ | Phenylboron source |

Challenges and Considerations in the Synthesis of Boron Azides

The synthesis of boron azides, including this compound, is accompanied by significant challenges. A primary concern is the energetic and potentially explosive nature of compounds containing multiple azide groups. nih.govat.ua The azide moiety is energy-rich, and its combination with a reactive boron center can lead to instability. nih.gov

Many azidoborane derivatives are highly reactive and transient, decomposing spontaneously even at low temperatures. nih.gov This instability necessitates specialized handling techniques, such as cryogenic matrix isolation, to generate and characterize these species. x-mol.comresearchgate.net The photochemical decomposition of this compound to phenylborylene is a prime example of its designed reactivity and transient nature. uni-tuebingen.de

Another challenge is the configurational stability of the ligands attached to the boron atom. The labile nature of these ligands can complicate the synthesis and isolation of specific, well-defined boron-stereogenic compounds. rsc.org To overcome these stability issues, synthetic strategies often involve the use of sterically bulky or π-donating groups attached to the boron atom. Amino groups, for example, have been successfully used to synthesize surprisingly stable diborane(4) azides that can be isolated and handled at room temperature, and are robust enough to undergo controlled pyrolysis without explosive decomposition. nih.gov

Compound Index

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,2-dichloro-1,2-bis(dimethylamino)diborane(4) |

| Benzoborirene |

| N-Nitreno-B-phenyliminoborane |

| Phenyl azide |

| Phenylborylene |

| This compound |

| Phenyldichloroborane |

| Sodium azide |

Photochemical and Thermochemical Decomposition Pathways

Photo-Induced Dinitrogen Extrusion from Phenyldiazidoborane

The photolysis of this compound is a key method for generating valuable reactive intermediates. rsc.orgresearchgate.net Upon irradiation with ultraviolet light, typically around 254 nm, the molecule undergoes a cascade of reactions characterized by the elimination of molecular nitrogen. rsc.orgrsc.org This process is kinetically feasible, with computational studies indicating that the energy provided by UV excitation is sufficient to overcome the relatively low energy barriers of the reaction pathway. rsc.org

The principal product resulting from the exhaustive photo-induced dinitrogen extrusion of this compound is phenylborylene (PhB). rsc.orgresearchgate.netrsc.org Phenylborylene is a highly reactive subvalent boron(I) species, analogous to carbenes and nitrenes, and is of significant interest as a vigorous intermediate in various chemical reactions. rsc.orgresearchgate.netrsc.org Its generation via the photolysis of this compound has been confirmed through direct spectroscopic characterization in cryogenic matrices. researchgate.net The final extrusion of a dinitrogen molecule to yield the phenylborylene product is energetically permissible. rsc.org

Alongside the primary product phenylborylene, the photochemical decomposition of this compound also yields N-phenylnitrenoiminoborane (PhNBN) as a significant side product. rsc.orgresearchgate.netrsc.org The formation of this species highlights the complexity of the reaction pathway, where different fragmentation and rearrangement channels compete. rsc.org

During the photochemical cascade, several transient intermediates are proposed to form. One such key intermediate identified through computational studies is a boradiazirine species. rsc.org This cyclic compound is one of the three main products formed upon UV irradiation, alongside phenylborylene and N-phenylnitrenoiminoborane. rsc.org

Table 1: Calculated Relative Energies of Photochemical Products This table presents the relative energies of the final products from the photolysis of this compound, as determined by theoretical calculations.

| Product | Formula | Relative Energy (eV) |

| N-Phenylnitrenoiminoborane | PhNBN | 0.26 |

| Phenylborylene | PhB | 0.92 |

| Boradiazirine | CH₅BN₂ | 1.67 |

| Data sourced from CASPT2 level calculations. rsc.org |

Mechanistic Investigations of Photochemical Transformations

The mechanism of the photochemical transformations of this compound has been investigated using high-level quantum chemical calculations, providing detailed insights into the electronic states and energy surfaces that govern the reaction. rsc.orgrsc.org These studies are crucial for understanding the reaction dynamics and the factors controlling product formation.

The photochemical generation of phenylborylene and N-phenylnitrenoiminoborane from this compound proceeds through the two lowest electronic singlet states, the ground state (S₀) and the first excited state (S₁). rsc.orgrsc.org The process is initiated by the excitation of the molecule to the S₁ state. rsc.org The subsequent decomposition is facilitated by the presence of several conical intersections between the S₁ and S₀ potential energy surfaces. rsc.orgrsc.org These conical intersections act as funnels for efficient, non-radiative deactivation from the excited state back to the ground state, driving the stepwise elimination of dinitrogen and the formation of the final products. rsc.orgacs.org The entire photo-induced process is kinetically viable, with the highest energy barrier calculated to be only 0.36 eV. rsc.org

Table 2: Key Aspects of the Photochemical Mechanism This table summarizes the principal mechanistic features of the phototransformation of this compound.

| Mechanistic Feature | Description |

| Initial Step | Excitation with UV light (e.g., 254 nm) promotes the molecule to the S₁ electronic state. rsc.org |

| Key Electronic States | The reaction proceeds on the potential energy surfaces of the S₀ and S₁ singlet states. rsc.orgrsc.org |

| Deactivation Pathway | Conical intersections between the S₁ and S₀ states facilitate rapid, non-radiative decay. rsc.orgrsc.org |

| Energy Barrier | The highest calculated energy barrier for the process is approximately 0.36 eV. rsc.org |

| Reaction Type | Stepwise extrusion of three dinitrogen molecules accompanied by molecular rearrangement. rsc.orgrsc.org |

Uncharted Territory: The Decomposition Pathways of this compound Remain Elusive

Despite a thorough search of available scientific literature, detailed research findings on the photochemical and thermochemical decomposition pathways of the chemical compound this compound are not available. Consequently, a comprehensive and scientifically accurate article adhering to the requested detailed outline cannot be generated at this time.

While the principles of photochemical and thermochemical decomposition are well-established in chemistry, and the behavior of analogous compounds can provide theoretical insights, specific experimental or computational data for this compound is absent from the public domain. The requested article structure, with its focus on specific details such as S1/S0 conical intersections, energy profiles, and thermolytic characteristics, necessitates dedicated research on this particular molecule.

General concepts that would be relevant to the study of this compound, should such research exist, include:

Photochemical Decomposition: This process would involve the absorption of light by the this compound molecule, leading to its excitation to a higher electronic state (e.g., the S1 state). The subsequent decomposition would likely be governed by the topography of the excited-state potential energy surface.

Conical Intersections (S1/S0): These are crucial features on the potential energy surfaces of molecules that facilitate ultra-fast, non-radiative decay from an excited electronic state back to the ground state. For a molecule like this compound, a conical intersection would represent a molecular geometry where the S1 and S0 states are degenerate, providing a "funnel" for the excited molecule to return to the ground state, often leading to the formation of specific photoproducts. The identification and characterization of such intersections are critical for understanding the photochemical reaction mechanism.

Energy Profiles and Kinetic Feasibility: A complete understanding of the photoreactions of this compound would require the mapping of the energy profile along the reaction coordinate. This would involve calculating the energies of reactants, transition states, intermediates, and products in both the ground and excited states. The kinetic feasibility of different photochemical pathways would be determined by the energy barriers on the excited-state surface.

Thermolytic Pathways: In contrast to photochemical decomposition, thermolysis involves the decomposition of a molecule induced by heat. The thermolytic pathways of this compound would depend on the strength of its chemical bonds and the stability of the potential decomposition products. The process would likely proceed via the lowest energy transition state on the ground-state potential energy surface.

Without specific studies on this compound, any attempt to provide detailed information on these topics would be speculative and would not meet the required standards of scientific accuracy and reliance on detailed research findings.

Theoretical and Computational Chemistry Studies

Application of Advanced Quantum Chemical Methodologies

A combination of high-level quantum chemical methods has been employed to unravel the photochemical generation of phenylborylene and its isomer, N-phenylnitrenoiminoborane (PhNBN), from phenyldiazidoborane. researchgate.netresearcher.lifersc.orgrsc.org These studies typically investigate the processes occurring in the two lowest electronic singlet states, the ground state (S₀) and the first excited state (S₁). researchgate.netrsc.orgrsc.org

The Complete Active Space Self-Consistent Field (CASSCF) method is crucial for describing the electronic structure of molecules where electron correlation is strong, such as in excited states, transition states, and regions of bond breaking/formation. researchgate.netmdpi.com In the study of this compound, CASSCF calculations have been fundamental in optimizing the geometries of key structures along the reaction pathway, including minima, transition states, and conical intersections between the S₀ and S₁ states. researchgate.netrsc.orgrsc.org

Researchers have used CASSCF to model the stepwise extrusion of three dinitrogen (N₂) molecules from PhBN₆. researchgate.netrsc.org The method accurately describes the multi-configurational nature of the wavefunction, which is essential for understanding the changes in electronic structure during the dissociation and rearrangement processes. researchgate.net For instance, CASSCF calculations revealed that the initial N₂ extrusion from the ground state (1-S₀) of this compound faces a high energy barrier, suggesting that thermal decomposition is unlikely. rsc.org The structural parameters of the planar 1-S₀ framework calculated with CASSCF show good agreement with those obtained by DFT methods, with bond length differences typically less than 0.03 Å. rsc.org

While CASSCF provides a qualitatively correct description of the electronic states, it often lacks dynamic electron correlation, which is necessary for accurate energy predictions. To refine the energetics, Multi-State Second-Order Perturbation Theory (MS-CASPT2) is applied to the CASSCF wavefunctions. researchgate.netrsc.orgrsc.orgmdpi.comacs.org This method provides a more quantitative picture of the potential energy surfaces. researchgate.netmdpi.com

Time-Dependent Density Functional Theory (TD-DFT) is a computationally less expensive method used to study electronic excited states. materialscloud.orgmpg.denih.gov It is often used in conjunction with multireference methods like CASSCF/CASPT2 for mutual verification of results, particularly for calculating vertical excitation energies, wavelengths, and oscillator strengths. rsc.orgrsc.org

For this compound, TD-DFT calculations using functionals such as B3LYP and CAM-B3LYP have been performed to predict its electronic absorption spectrum. rsc.org The results are generally in good agreement with the more rigorous CASPT2 calculations, providing confidence in the theoretical models. rsc.org For example, TD-DFT, alongside CASPT2, predicted that excitation with 254 nm light populates the S₂ state of PhBN₆, providing the necessary energy to overcome subsequent reaction barriers. rsc.org TD-DFT is a valuable tool for analyzing the nature of electronic transitions and understanding how light absorption initiates the photochemical reaction. materialscloud.orgmpg.de

Coupled Cluster (CC) methods, especially with single, double, and perturbative triple excitations (CCSD(T)), are considered the "gold standard" in quantum chemistry for obtaining highly accurate energies for single-reference systems. nih.govarxiv.orgresearchgate.net While the study of the entire photochemical pathway of this compound, which involves multi-reference character, is challenging for standard single-reference CC methods, they are invaluable for calibrating the energies of stable ground-state molecules and key intermediates. nih.govuni-tuebingen.de

In the context of this compound photochemistry, CCSD(T) computations have been used to investigate the electronic structure and energetics of the photoproducts. uni-tuebingen.de For example, CCSD(T)/TZ2P + ZPVE calculations were employed to study the byproducts formed during the generation of related azaborinines. uni-tuebingen.de The high accuracy of CCSD(T) is essential for constructing precise potential energy surfaces and for validating the results obtained from other methods like DFT. nih.govrsc.org

Elucidation of Potential Energy Surfaces (PESs)

Understanding the photochemical reaction mechanism of this compound requires a detailed mapping of the potential energy surfaces (PESs) of the relevant electronic states, primarily the S₀ and S₁ states. researchgate.netrsc.org The PESs are complex landscapes of minima (stable species), saddle points (transition states), and intersections where different electronic states cross. nih.govmolpro.net

Theoretical studies have revealed that the photochemical generation of phenylborylene from this compound is a multi-step process involving the sequential extrusion of three N₂ molecules and rearrangements of the azido (B1232118) groups. researchgate.netrsc.org The calculations, combining CASSCF and CASPT2 methods, have traced the minimum energy paths on both the S₀ and S₁ surfaces. researchgate.net

| Feature | Description | Method(s) Used | Reference |

| Reaction | PhBN₆ → PhB + 3N₂ | CASSCF, MS-CASPT2, TD-DFT | researchgate.netrsc.org |

| States Studied | S₀ and S₁ | CASSCF, MS-CASPT2 | researchgate.netrsc.orgrsc.org |

| Key Findings | Stepwise N₂ extrusion, azido rearrangement | CASSCF | researchgate.netrsc.org |

| Involvement of conical intersections (S₁/S₀) | CASSCF | researchgate.netrsc.org | |

| Highest Barrier | 0.36 eV | MS-CASPT2//CASSCF | researchgate.netrsc.org |

| Thermodynamics | Exergonic Process | MS-CASPT2//CASSCF | rsc.org |

Analysis of Electronic Structure and Bonding in this compound and its Photoproducts

Computational studies provide deep insights into the electronic structure and bonding of this compound and its photoproducts, which include phenylborylene (PhB) and N-phenylnitrenoiminoborane (PhNBN). researchgate.netuni-tuebingen.denih.gov

This compound (PhBN₆) : In its ground state (1-S₀), the molecule has a planar framework. rsc.org The vertical excitation energies calculated by CASPT2 and TD-DFT help to understand its absorption properties and the initial step of the photoreaction. rsc.org

Phenylborylene (PhB) : This is a highly reactive borylene species. researchgate.net It is one of the main products of the photolysis of this compound. nih.govx-mol.com Experimental studies combined with theoretical calculations have identified its absorption bands, with a notable transition at 375 nm (S₀ → S₂). nih.govx-mol.com Phenylborylene is an electrophilic species that can react with molecules like N₂ and CO under photochemical conditions. nih.govx-mol.com

N-phenylnitrenoiminoborane (PhNBN) : This is a side product formed via a phenyl rearrangement during the photodecomposition of this compound. researchgate.netx-mol.com

PhBNN and PhBCO : These are the products of the reaction of phenylborylene with dinitrogen and carbon monoxide, respectively. nih.govx-mol.com DFT computations show that these molecules have triplet electronic ground states and linear arrangements (Ph–B–N–N and Ph–B–C–O). nih.govx-mol.com The electronic properties of these photoproducts are interesting; for instance, the boron center in PhBCO is isoelectronic with the carbene center in phenylcarbene (PhCH). uni-tuebingen.denih.govx-mol.com

The analysis of the electronic structure is crucial for understanding the reactivity of these species. For example, the different properties of phenylborylene in its ground and excited states determine its diverse chemical behavior upon irradiation. researchgate.net

| Compound | Formula | Description | Key Computational Insight | Reference |

| This compound | PhBN₆ | Precursor molecule | Planar ground state geometry | rsc.org |

| Phenylborylene | PhB | Main photoproduct, highly reactive intermediate | Electrophilic species with S₀ → S₂ transition at 375 nm | nih.govx-mol.com |

| N-phenylnitrenoiminoborane | PhNBN | Side photoproduct | Formed via phenyl rearrangement | researchgate.netx-mol.com |

| Phenylborylene-dinitrogen adduct | PhBNN | Product of PhB reaction with N₂ | Triplet ground state, linear structure | nih.govx-mol.com |

| Phenylborylene-carbon monoxide adduct | PhBCO | Product of PhB reaction with CO | Triplet ground state, linear structure, B center isoelectronic to carbene C | uni-tuebingen.denih.govx-mol.com |

Molecular Orbital Analysis (HOMO, LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and electronic properties of a molecule. libretexts.orgmasterorganicchemistry.com In computational studies of molecules like this compound, the energies and shapes of these orbitals are analyzed to predict reaction pathways and electronic transitions. libretexts.orguni-muenchen.destuba.sk

For related borylene species, computational studies have shown that electronic transitions often involve the excitation from a nonbonding sp orbital on the boron atom (typically the HOMO) to empty p-orbitals of the boron and substituent groups (LUMO). acs.org This n → π* type transition is a common feature in these systems. acs.org The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's stability and reactivity. stuba.skresearchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net

Table 1: Frontier Molecular Orbital Characteristics of Related Borylene Systems

| Molecule/System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Nature of Transition | Reference |

| General Borylenes | Varies | Varies | Varies | n → π* | acs.org |

| p-type organic molecules | -4.65 to -5.60 | -1.12 to -3.57 | 2.01 to 3.86 | Not specified | stuba.sk |

| n-type organic molecules | -4.26 to -7.87 | -0.20 to -5.41 | Varies | Not specified | stuba.sk |

Spin State Characterization (Singlet, Triplet)

The concept of spin multiplicity is crucial in understanding the electronic states of molecules, particularly reactive intermediates. libretexts.org A molecule can exist in different spin states, most commonly singlet and triplet states. wikipedia.orgwikipedia.org In a singlet state, all electron spins are paired, resulting in a net spin of zero. wikipedia.org In a triplet state, two electron spins are unpaired and parallel, leading to a net spin of one. wikipedia.org

Theoretical studies on the photochemical generation of phenylborylene from this compound indicate the involvement of both singlet and triplet states. researchgate.netdntb.gov.ua The reaction is understood to proceed through the two lowest electronic singlet states (S0 and S1). researchgate.net Computational methods like Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation (CASPT2) are employed to study these states. researchgate.netmdpi.comnih.gov

For phenylborylene, a key product of this compound decomposition, the ground state is a topic of interest. Some related photoproducts, such as PhBNN and PhBCO, have been computationally shown to possess triplet electronic ground states. researchgate.netacs.org The relative energies of the singlet and triplet states determine the ground state of the molecule. For instance, in a related system, the linear PhBCO was computed to have a triplet ground state (3A2), with the singlet states (1A2 and 1A1) being higher in energy. uni-tuebingen.de The interplay between singlet and triplet potential energy surfaces is critical in dictating the reaction pathways and product formation. nih.govarxiv.orgresearchgate.netresearcher.life

Table 2: Computed Spin State Properties of Phenylborylene Photoproducts

| Molecule | Ground State | Energy Difference (Singlet-Triplet) (kcal/mol) | Computational Method | Reference |

| PhBCO | Triplet (3A2) | 10.1 (1A2), 12.0 (1A1) | CASPT2-CAS(12,12)/cc-pVTZ//B3LYP/6-311+G** | uni-tuebingen.de |

| PhBNN | Triplet | Not specified | Density Functional Theory | researchgate.net |

Computational Prediction of Spectroscopic Signatures

Computational chemistry plays a vital role in predicting and interpreting spectroscopic data, which is essential for identifying and characterizing molecules like this compound and its derivatives. univie.ac.atarxiv.orgfrontiersin.org Techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for structure elucidation. thermofisher.com

Theoretical calculations can predict vibrational frequencies (IR spectra) and chemical shifts (NMR spectra). arxiv.orgthermofisher.comresearchgate.net For example, the photochemical decomposition of related diazo compounds has been studied using high-level ab initio quantum chemical calculations to understand the resulting carbene intermediates. acs.org These calculations can help assign experimental spectra to specific molecular structures and intermediates. researchgate.net

In the context of this compound, computational studies have been used to investigate the photochemical generation of phenylborylene. researchgate.netrsc.org These studies predict spectroscopic signatures that can be compared with experimental data from techniques like UV/vis, IR, and ESR spectroscopy under cryogenic matrix isolation conditions. researchgate.net For instance, an absorption band of phenylborylene at 375 nm was detected and assigned to the S0 → S2 transition based on computational predictions. researchgate.net Similarly, computed vibrational frequencies are compared with experimental IR data to confirm the identity of reaction products. uni-tuebingen.de

Table 3: Computationally Predicted Spectroscopic Data for Phenylborylene and Related Species

| Species | Spectroscopic Technique | Predicted Signature | Computational Method | Reference |

| Phenylborylene | UV/vis | 375 nm (S0 → S2), 518 nm (tentative S0 → S1) | Not specified | researchgate.net |

| PhNBNCO | IR | Comparison with experimental frequencies | B3LYP/6-311+G** | uni-tuebingen.de |

| Protonated N-Nitrosopiperidine Isomers | UV/vis | Absorption in UV or visible range depending on isomer | MP2 | acs.org |

Spectroscopic Characterization and Structural Elucidation of Intermediates

Matrix Isolation Spectroscopy for Transient Species Analysis

Matrix isolation is a powerful experimental technique used to study reactive species that would otherwise have a very short lifetime. uc.pt The method involves trapping the molecule of interest, in this case, phenyldiazidoborane, within a rigid, inert host material (the matrix) at very low temperatures, typically just a few degrees above absolute zero. mdpi.com Common matrix materials include noble gases like argon or neon, chosen for their chemical inertness and optical transparency. uc.pt

In a typical experiment, a gaseous mixture of this compound heavily diluted in argon is deposited onto a cryogenic window. Once isolated, the precursor molecules can be subjected to in situ photolysis using a specific wavelength of light (e.g., from a UV lamp). This process cleaves the azide (B81097) groups, generating highly reactive intermediates such as the phenylborylnitrene radical. Because the surrounding solid matrix cage prevents diffusion and bimolecular reactions, these transient species are stabilized for a sufficient duration to be analyzed by various spectroscopic methods, including IR, UV/Vis, and ESR. uc.ptnih.gov This technique is crucial for obtaining the vibrational and electronic spectra of fleeting intermediates that cannot be studied under normal conditions. scispace.com

Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV/Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. ukm.my The absorption of a photon promotes an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure. nih.gov

For the transient species generated from this compound, UV/Vis spectroscopy, particularly when combined with matrix isolation, is invaluable for identification. nih.govscispace.com The photogenerated phenylborylnitrene intermediate would be expected to have distinct electronic transitions. These transitions, such as n → π* (promotion of a non-bonding electron to an anti-bonding π orbital) and π → π* (promotion of a π bonding electron to an anti-bonding π orbital), give rise to a characteristic absorption spectrum. nih.gov The position (λmax) and intensity of these absorption bands provide a unique electronic fingerprint. For example, studies on analogous phenyl azide photolysis have used UV/Vis spectroscopy to identify transient nitrenes and related ring-expansion products like azacycloheptatetraenes. nih.gov

| Transition Type | Typical Wavelength Range (nm) | Description |

| π → π | 200–400 | Occurs in molecules with conjugated π systems, such as the phenyl ring. Typically results in strong absorption bands. |

| n → π | 300–500 | Involves non-bonding electrons, such as those on the nitrene nitrogen. These transitions are generally weaker than π → π* transitions. |

Infrared (IR) Spectroscopy for Vibrational Fingerprints

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending of chemical bonds. libretexts.org Each type of bond vibrates at a characteristic frequency, so an IR spectrum provides a unique "fingerprint" of the functional groups present in a molecule. libretexts.orgyoutube.com

IR spectroscopy is a primary tool for monitoring the photolysis of this compound. The precursor molecule exhibits a very strong and sharp absorption band characteristic of the asymmetric stretching vibration of the azide (–N₃) group, typically located in the 2100–2160 cm⁻¹ region. Upon photolysis, the disappearance of this prominent azide band provides direct evidence of the decomposition of the starting material.

Simultaneously, new absorption bands appear that correspond to the vibrational modes of the newly formed transient intermediates. uc.ptnih.gov By comparing the experimental IR spectrum of the photoproduct with spectra predicted from theoretical (quantum chemical) calculations, the structure of the intermediate can be confidently identified. nih.gov For instance, the formation of a phenylborylnitrene intermediate would be confirmed by the appearance of new vibrational bands associated with its specific B–N and phenyl ring modes, which differ from those of the parent diazide.

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

| Azide (R–N₃) | Asymmetric Stretch | 2160–2100 (Very Strong, Sharp) |

| Aromatic C–H | Stretch | 3100–3000 |

| Aromatic C=C | Ring Stretch | 1600–1450 |

| Boron-Nitrogen (B-N) | Stretch | ~1400–1300 |

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique that specifically detects species with unpaired electrons, such as free radicals. nih.gov The photolytic decomposition of an azide group generates dinitrogen (N₂) and a nitrene intermediate, which possesses two non-bonding electrons on the nitrogen atom. If these two electrons have parallel spins, the nitrene is in a triplet state, making it a diradical that is detectable by ESR. researchgate.netumich.edu

ESR is the definitive method for confirming the generation of triplet state intermediates from this compound photolysis. nih.gov The primary photoproduct, triplet phenylborylnitrene, would produce a characteristic ESR spectrum. Analysis of the spectrum can confirm the triplet nature of the species and provide information about its electronic structure through parameters like zero-field splitting (ZFS), which describes the interaction between the two unpaired electrons. nih.gov In studies of analogous aromatic diazides, ESR has been successfully used to identify not only mononitrenes in their triplet state but also dinitrenes in a higher-spin quintet state, where four electrons are unpaired. nih.gov The detection of a signal by ESR provides unambiguous proof of the radical nature of the photogenerated intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Stable Compounds and Derivatives

While techniques like matrix isolation are essential for transient species, Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of stable, isolable compounds, such as the precursors to this compound or stable adducts formed by trapping its reactive intermediates. uobasrah.edu.iq NMR provides detailed information about the atomic connectivity and chemical environment within a molecule.

Boron has a naturally abundant, NMR-active nucleus, ¹¹B, which makes ¹¹B NMR spectroscopy an exceptionally useful tool for probing the environment around the boron atom. nsf.govnih.gov The chemical shift (δ) in a ¹¹B NMR spectrum is highly sensitive to the coordination number and geometry of the boron center. sdsu.edu

Tricoordinate Boron (sp² hybridized): In this compound, the boron atom is bonded to three other atoms (one phenyl group and two azide groups) and is sp² hybridized with a trigonal planar geometry. This environment typically gives rise to a relatively broad signal in the downfield region of the ¹¹B NMR spectrum, often in the range of δ = +25 to +35 ppm. mdpi.com

Tetracoordinate Boron (sp³ hybridized): If the reactive phenylborylnitrene intermediate is trapped with a Lewis base (e.g., an amine or pyridine), a stable four-coordinate adduct is formed. In this adduct, the boron atom is sp³ hybridized with a tetrahedral geometry. This change in coordination results in a dramatic upfield shift in the ¹¹B NMR spectrum, with signals typically appearing in the range of δ = +5 to -15 ppm. nih.gov This significant shift provides clear evidence for the formation of a stable derivative through coordination at the boron center.

| Boron Environment | Hybridization | Coordination No. | Typical ¹¹B Chemical Shift (δ, ppm) |

| Phenylboronic Acid/Ester | sp² | 3 | +35 to +25 |

| Boronate-Lewis Base Adduct | sp³ | 4 | +15 to -5 |

¹H and ¹³C NMR spectroscopy are used to characterize the organic framework of the molecule, specifically the phenyl group attached to the boron atom. thieme-connect.deyoutube.com

¹H NMR: The proton NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms. For a phenyl group attached to boron, the aromatic protons typically appear as a series of multiplets in the downfield region of the spectrum, usually between δ = 7.3 and 8.0 ppm. rsc.org The integration of these signals corresponds to the number of protons, while the splitting patterns (coupling) can reveal the substitution pattern on the ring.

¹³C NMR: The carbon-13 NMR spectrum provides a signal for each unique carbon atom in the molecule. bhu.ac.in The phenyl group will show a set of signals in the aromatic region (δ = 120–140 ppm). A key signal is that of the ipso-carbon—the carbon atom directly bonded to the boron atom. This signal is often broad due to coupling with the quadrupolar boron nucleus and its chemical shift provides information about the electronic environment at the point of attachment.

Together, these NMR techniques provide an unambiguous structural confirmation of any stable derivatives or precursors related to this compound. thieme-connect.de

| Nucleus | Group | Typical Chemical Shift (δ, ppm) | Notes |

| ¹H | Aromatic (C₆H₅–) | 7.3 – 8.0 | Multiplet signals, integration confirms number of protons. |

| ¹³C | Aromatic (C₆H₅–) | 120 – 140 | Multiple signals for ortho, meta, para carbons. |

| ¹³C | ipso-Carbon (C–B) | 130 – 135 | Signal can be broad due to C-B coupling. |

Correlation and Validation of Experimental and Theoretical Data

A powerful approach in modern chemical science is the integration of experimental measurements with high-level theoretical computations to achieve a deeper and more reliable understanding of molecular properties. quora.com Experimental data, such as that from X-ray diffraction, provides a real-world benchmark for the structures and energies of molecules in the solid state. mdpi.com Computational chemistry, particularly methods based on density functional theory (DFT) and ab initio calculations, can predict these properties from first principles. mdpi.comacs.org The correlation between these two domains is crucial for validating the accuracy of the theoretical models and for interpreting complex experimental results. nih.gov

In the field of organoboron chemistry, this synergy is well-established. For instance, computational studies on phenylboronic acid and its derivatives have been performed to calculate equilibrium geometries, heats of formation, and rotational energy barriers. nih.govmdpi.comnih.gov The calculated geometric parameters for phenylboronic acid, such as bond lengths and angles, show good agreement with the values obtained from single-crystal X-ray diffraction experiments. nih.gov However, theoretical models also reveal subtleties that are not apparent from solid-state data alone; for example, calculations show that while a planar conformation is a low-energy state, the energy barrier for rotation around the C-B bond is relatively small, which is consistent with the different twist angles observed in the crystal structure. nih.govmdpi.com

| Parameter | Experimental (X-ray) cdnsciencepub.com | Calculated (MP2/aug-cc-pVDZ) nih.gov |

|---|---|---|

| B-C Bond Length (Å) | 1.563 - 1.568 | 1.565 |

| B-O Bond Length (Å) | avg. 1.371 | 1.365 / 1.369 |

| O-B-O Angle (°) | 116.3 | 116.3 |

| C-B-O Angles (°) | 118.7 - 125.0 | 119.5 / 124.2 |

Advanced Concepts and Applications in Boron Chemistry

Role of Borylenes as Highly Reactive Intermediates in Main Group Synthesis

Phenyldiazidoborane serves as a crucial precursor for the generation of phenylborylene (PhB), a highly reactive intermediate that plays a significant role in main group synthesis. researchgate.netresearchgate.net The formation of phenylborylene from this compound occurs through the photochemical extrusion of dinitrogen, typically under matrix isolation conditions. researchgate.netresearchgate.netnih.gov This process involves the stepwise elimination of nitrogen molecules. researchgate.net

Borylenes, with the general formula RB, are the boron analogues of carbenes and are characterized by a boron atom with a formal oxidation state of +I. Their high reactivity stems from the presence of both a vacant p-orbital and a lone pair of electrons on the boron center, making them ambiphilic. This dual nature allows them to react with a wide variety of substrates.

The reactivity of phenylborylene has been investigated using a combination of spectroscopic techniques, including UV/vis, IR, and ESR, under cryogenic matrix isolation conditions. researchgate.netresearchgate.netnih.gov These studies have detected a key absorption band of phenylborylene at 375 nm. researchgate.netnih.govx-mol.com Theoretical calculations, such as complete active space self-consistent field (CASSCF) and its second-order perturbation (CASPT2) methods, have been employed to understand the photochemical generation mechanisms of phenylborylene from this compound. researchgate.net

The synthetic utility of borylenes is exemplified by their ability to undergo insertion reactions. For instance, borylene fragments can selectively insert into the E–E bonds (where E = S, Se, Te) of cyclic boron dichalcogenides, providing a facile route to various four- and five-membered heterocyclic rings. rsc.org This demonstrates the potential of borylenes as building blocks for the synthesis of novel main group element-containing compounds.

During the photochemical decomposition of this compound, a side product, the nitrene PhNBN, is also formed via phenyl rearrangement. researchgate.netresearchgate.netuni-tuebingen.de This highlights the complex reactivity pathways involved in the generation of borylenes from azide (B81097) precursors.

Interactive Data Table: Spectroscopic Data for Phenylborylene

| Spectroscopic Technique | Observation | Wavelength/Region | Assignment | Reference |

| UV/vis Spectroscopy | Absorption Band | 375 nm | S0 → S2 transition | researchgate.netnih.govx-mol.com |

| UV/vis Spectroscopy | Very Weak Band | 518 nm | Tentative S0 → S1 transition | researchgate.net |

Potential in Catalysis: Metal-Free Catalysis and Dinitrogen Activation

The unique electronic structure of borylenes, generated from precursors like this compound, positions them as promising candidates for metal-free catalysis and the activation of small molecules, most notably dinitrogen (N₂). researchgate.netresearchgate.net The ability of main-group elements to mimic the reactivity of transition metals is a rapidly developing field, and borylenes are at the forefront of this research. osti.govresearchgate.net

Metal-Free Catalysis:

The strong electrophilicity of the boron center in borylenes makes them potent Lewis acids, capable of activating substrates without the need for a metal catalyst. osti.govmdpi.com This is a significant advantage, offering more sustainable and cost-effective catalytic systems. mdpi.com For example, borylenes have been shown to be effective catalysts for the hydrosilylation of alkenes. mdpi.com The development of frustrated Lewis pairs (FLPs), which often incorporate a borane (B79455) as the Lewis acidic component, has further expanded the scope of metal-free catalysis to include reactions like hydrogenation and C-H activation. nih.govnih.gov

Dinitrogen Activation:

The activation of the exceptionally strong triple bond in dinitrogen is a major challenge in chemistry. researchgate.netwwu.edu Borylenes have demonstrated the ability to react with N₂ under photochemical conditions. nih.govx-mol.comcolab.ws Phenylborylene, generated from this compound, reacts reversibly with dinitrogen to form the photoproduct PhBNN. nih.gov This represents a significant step towards the functionalization of dinitrogen using main-group compounds.

Theoretical studies using density functional theory (DFT) have provided insights into the mechanism of dinitrogen activation by borylenes. researchgate.net These calculations show that borylenes can possess radical features and are capable of activating N₂ through a combination of σ-donation and π-back-donation, similar to the mechanism employed by transition metals. researchgate.netresearchgate.net The electronic properties of the borylene, which can be tuned by the substituent on the boron atom, play a crucial role in its ability to activate dinitrogen. researchgate.net

The development of borylene-based systems for dinitrogen activation is an active area of research with the potential to lead to novel, metal-free methods for ammonia (B1221849) synthesis and the production of other nitrogen-containing compounds. researchgate.netresearchgate.net

Relevance to Boron-Nitrogen Materials Synthesis (e.g., Boron Nitride from Decomposition)

The decomposition of boron-azide precursors, including this compound, holds relevance for the synthesis of boron-nitrogen materials, most notably boron nitride (BN). nih.gov Boron nitride is a versatile material with various applications due to its excellent thermal and chemical stability, high electrical insulation, and biocompatibility. frontiersin.org

The thermal or photochemical decomposition of azidoboranes can lead to the formation of highly reactive intermediates that can subsequently polymerize or react to form BN networks. For instance, the thermolysis of a carbene-stabilized azidoborane has been shown to produce a donor-acceptor complex of HBNH, an inorganic analogue of acetylene. nih.gov This HBNH unit is considered a potential intermediate in the synthesis of boron nitride from precursors like ammonia borane (H₃N·BH₃). nih.gov

While the direct conversion of this compound to bulk boron nitride is not a primary synthetic route, the study of its decomposition provides fundamental insights into the formation of boron-nitrogen bonds and the reactivity of boron-nitrogen species. This knowledge is crucial for the development of molecular precursors that can release boron nitride under milder conditions and from solution, which is a desirable goal for many applications. nih.gov

Traditional synthesis methods for hexagonal boron nitride (h-BN) often involve high temperatures and precursors like boric acid, borax, or boron trioxide reacting with a nitrogen source such as ammonia or urea. scirp.orgmdpi.com However, there is growing interest in developing lower-temperature, solution-based methods using well-defined molecular precursors. The study of the decomposition of organoboron azides contributes to this effort by elucidating the fundamental chemical transformations that lead to the formation of BN materials.

Exploration of Structure-Reactivity Relationships in Azido (B1232118) Boranes

For example, the stability of borole (B14762680) azides has been found to be significantly influenced by the nature of the substituents on the borole ring. researchgate.net While some borole azides are highly unstable and decompose readily, they can be trapped through the formation of Lewis base adducts. researchgate.net This demonstrates the importance of Lewis basicity in modulating the reactivity of the azide group.

In the context of this compound, theoretical studies have investigated the photochemical generation of phenylborylene and the side product N-phenylnitrenoiminoborane. researchgate.net These studies reveal that the reaction proceeds through different electronic states and involves conical intersections, highlighting the complexity of the photoreactivity. researchgate.netacs.orgresearchgate.netacs.org The wavelength of the irradiation can also influence the reaction pathway and the nature of the products formed. acs.orgresearchgate.net

The development of quantitative structure-reactivity relationships is a key goal in this area. nih.gov By systematically varying the electronic and steric properties of the substituents on the boron atom, it is possible to tune the Lewis acidity of the borane and, consequently, its reactivity in processes like frustrated Lewis pair chemistry. nih.gov This knowledge allows for the rational design of catalysts for specific applications, such as the hydrogenation of different functional groups. nih.gov

The study of azido boranes also extends to their reactions with other reagents. For instance, the reaction of boroles with organic azides is a known route to 1,2-azaborinines. researchgate.net The investigation of these reactions provides valuable information on the reaction mechanisms and the factors that control the product distribution. researchgate.net

Future Directions in the Study of Organoboron Azides

The study of organoboron azides, including this compound, continues to be a vibrant area of research with several promising future directions.

One of the major goals is the development of new and more efficient synthetic methods utilizing organoboron azides. This includes the design of novel precursors for the generation of highly reactive intermediates like borylenes under milder conditions. The use of visible-light photoredox catalysis is a particularly promising avenue for achieving this. asiaresearchnews.comoaepublish.com

There is also significant potential for expanding the application of organoboron azides in catalysis. The development of more sophisticated metal-free catalytic systems based on borylenes and frustrated Lewis pairs is a key objective. mdpi.comoaepublish.comrsc.org This could lead to new methods for important chemical transformations, such as C-H activation and the functionalization of inert small molecules. nih.gov

The exploration of the synthesis of novel boron-containing materials from organoboron azide precursors is another important research direction. This includes the development of new routes to boron nitride and other boron-nitrogen materials with tailored properties for applications in electronics, ceramics, and biomedicine. frontiersin.orgscirp.org

Furthermore, continued investigation into the fundamental structure-reactivity relationships of organoboron azides is essential for advancing the field. nih.gov Advanced computational methods, in conjunction with experimental studies, will play a crucial role in elucidating complex reaction mechanisms and guiding the design of new molecules with desired reactivity. mdpi.comnih.govorcid.org The synthesis and characterization of new organoboron azide compounds with diverse electronic and steric properties will provide valuable data for building more comprehensive structure-reactivity models. nih.gov

Finally, the potential of organoboron azides in the synthesis of complex organic molecules and polymers remains an area with significant room for exploration. asiaresearchnews.commdpi.com Their unique reactivity could be harnessed to develop novel synthetic methodologies for the construction of valuable chemical architectures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.